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Compound of Interest

Compound Name:
2-amino-N-[2-(4-

morpholinyl)ethyl]benzamide

Cat. No.: B183050 Get Quote

A Comparative Guide to the Structure-Activity Relationship of 2-amino-N-[2-(4-
morpholinyl)ethyl]benzamide and Its Analogs as Potential Bioactive Agents

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

compounds related to 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, with a focus on their

potential as dopamine D2 receptor antagonists and poly (ADP-ribose) polymerase (PARP)

inhibitors. The information is intended for researchers, scientists, and drug development

professionals.

Introduction
The compound 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide belongs to the class of

substituted benzamides, a versatile scaffold known to exhibit a range of biological activities.

The core structure comprises three key features that can be systematically modified to explore

and optimize its pharmacological profile:

The 2-aminobenzamide core: This moiety is a known pharmacophore for PARP inhibitors.

The N-substituted side chain: The nature of the substituent on the amide nitrogen is crucial

for activity and selectivity, particularly for dopamine receptor antagonists.

The morpholine ring: This heterocyclic moiety can influence solubility, metabolic stability, and

receptor interactions.
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This guide will explore the SAR of analogs by comparing structural modifications at these key

positions and their impact on biological activity, drawing from studies on related compound

series.

I. 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
Analogs as Dopamine D2 Receptor Antagonists
Substituted benzamides are a well-established class of dopamine D2 receptor antagonists,

with antipsychotic and antiemetic properties.[1][2] The SAR of these compounds is heavily

influenced by the substitution pattern on the aromatic ring and the nature of the N-alkyl side

chain.

Structure-Activity Relationship Comparison
The following table summarizes the in vitro binding affinities of various substituted benzamides

for the dopamine D2 receptor. The data is compiled from studies on N-[(1-benzyl-2-

pyrrolidinyl)methyl]benzamides and related congeners, which provide insights into the potential

role of the N-substituted side chain.[3]
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Compound ID
Aromatic
Substituents

N-Side Chain
D2 Receptor
Affinity (IC50, nM)
[3]

Reference 1
5,6-Dimethoxy

(Salicylamide)

(R)-N-[(1-(4-

fluorobenzyl)-2-

pyrrolidinyl)methyl]

~1

Reference 2
2,3-Dimethoxy

(Benzamide)

(R)-N-[(1-(4-

fluorobenzyl)-2-

pyrrolidinyl)methyl]

~1

Reference 3

3-Bromo-5,6-

dimethoxy

(Salicylamide)

(R)-(1-benzyl-2-

pyrrolidinyl)methyl
Potent

Reference 4

3-Bromo-5,6-

dimethoxy

(Salicylamide)

(S)-(1-ethyl-2-

pyrrolidinyl)methyl
Potent

Reference 5

3-Bromo-5,6-

dimethoxy

(Salicylamide)

1-benzyl-4-piperidinyl Potent

Key SAR Insights:

Stereochemistry of the Side Chain: For N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the

(R)-enantiomer displays significantly higher affinity for the D2 receptor compared to the (S)-

enantiomer.[3]

Aromatic Substitution: Dimethoxy substitution on the benzamide or salicylamide ring is

crucial for high affinity. The 3-bromo-5,6-dimethoxysalicylamide substitution pattern

consistently yields potent compounds across different side chain variations.[3]

N-Substituent: The presence of a benzyl group on the nitrogen of the pyrrolidine or piperidine

ring is a common feature in potent D2 antagonists.

For 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, the N-side chain differs significantly from

the potent compounds listed. The flexible ethylmorpholine moiety is less constrained than the
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benzylpyrrolidinyl or benzylpiperidinyl groups. Based on the established SAR, it is likely that the

affinity of the title compound for the D2 receptor would be lower than the high-potency

reference compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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